

Application Notes and Protocols for Z-Gly-Gly-Leu-AMC Proteasome Assay

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Compound of Interest

Compound Name: Z-Gly-Gly-Leu-AMC

Cat. No.: B12310433

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Z-Gly-Gly-Leu-AMC** as a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome. This assay is a valuable tool for studying the ubiquitin-proteasome pathway and for screening potential inhibitors in drug discovery.

Introduction

The ubiquitin-proteasome pathway is a major system for selective protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1] The 20S proteasome is the catalytic core of this pathway and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[2][3] The chymotrypsin-like activity is often the most prominent and is a key target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1]

The **Z-Gly-Gly-Leu-AMC** assay utilizes a specific fluorogenic peptide substrate, Z-Gly-Gly-Leu-7-amido-4-methylcoumarin (Z-GGL-AMC), to measure the chymotrypsin-like activity of the proteasome.[4][5] Cleavage of the peptide bond after the Leucine residue by the proteasome releases the fluorescent group, 7-amino-4-methylcoumarin (AMC). The resulting fluorescence

can be quantified to determine the rate of substrate hydrolysis, which is directly proportional to the proteasome's chymotrypsin-like activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the **Z-Gly-Gly-Leu-AMC** substrate by the chymotrypsin-like activity of the 20S proteasome. This releases the fluorophore AMC, which can be detected by measuring the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

Materials and Reagents

Table 1: Required Materials and Reagents

Reagent/Material	Supplier Example	Catalog Number Example	Storage Temperature
Z-Gly-Gly-Leu-AMC	Sigma-Aldrich	SCP0225	-20°C
20S Proteasome (human)	Boston Biochem	E-360	-80°C
MG-132 (Proteasome Inhibitor)	Cayman Chemical	10012628	-20°C
7-Amino-4-methylcoumarin (AMC)	Sigma-Aldrich	A9891	Room Temperature
Tris-HCl	Thermo Fisher Scientific	15568025	Room Temperature
EDTA	Thermo Fisher Scientific	15575020	Room Temperature
DTT	Thermo Fisher Scientific	R0861	-20°C
ATP	Thermo Fisher Scientific	R0441	-20°C
DMSO	Sigma-Aldrich	D8418	Room Temperature
96-well black, flat-bottom plates	Corning	3603	Room Temperature
Fluorometric microplate reader	Various	N/A	N/A

Buffer Composition

Table 2: Assay Buffer and Lysis Buffer Composition

Buffer	Component	Final Concentration
Assay Buffer (1X)	Tris-HCl (pH 7.5)	25 mM
EDTA	1 mM	25 mM
DTT	2 mM	
Lysis Buffer (optional, for cell lysates)	HEPES (pH 7.5)	
EDTA	5 mM	50 mM
NaCl	150 mM	50 mM
Triton X-100	1% (v/v)	
ATP (optional, add fresh)	2 mM	

Note: The addition of ATP to the lysis buffer can help to maintain the integrity of the 26S proteasome complex.[\[3\]](#)

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay with Purified 20S Proteasome

- Prepare Assay Buffer: Prepare the Assay Buffer (25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 2 mM DTT) and keep it on ice.
- Prepare Substrate Stock Solution: Dissolve **Z-Gly-Gly-Leu-AMC** in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.[\[5\]](#)
- Prepare Working Substrate Solution: Dilute the 10 mM stock solution to a working concentration of 100 µM in Assay Buffer immediately before use.
- Prepare 20S Proteasome: Dilute the purified 20S proteasome to a working concentration of 5 nM in ice-cold Assay Buffer.

- Prepare Inhibitor Control (Optional): Prepare a working solution of the proteasome inhibitor MG-132 at 10 μ M in Assay Buffer.
- Set up the Assay Plate: In a 96-well black plate, add the following to each well:
 - Test Wells: 50 μ L of 5 nM 20S proteasome.
 - Inhibitor Control Wells: 40 μ L of 5 nM 20S proteasome and 10 μ L of 10 μ M MG-132. Incubate for 15 minutes at 37°C.
 - Blank Wells: 50 μ L of Assay Buffer.
- Initiate the Reaction: Add 50 μ L of the 100 μ M working substrate solution to all wells to initiate the reaction. The final concentration of the substrate will be 50 μ M.
- Measure Fluorescence: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the blank wells from the rate of the test and inhibitor control wells.

Protocol 2: Proteasome Activity Assay in Cell Lysates

- Cell Lysis:
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and freshly added 2 mM ATP).^[3]
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

- Set up the Assay Plate:
 - In a 96-well black plate, add 20-50 µg of total protein from the cell lysate to each well.
 - For inhibitor controls, pre-incubate the lysate with 10 µM MG-132 for 15 minutes at 37°C.
 - Adjust the final volume in each well to 50 µL with Assay Buffer.
 - Include a blank well with 50 µL of Assay Buffer.
- Initiate and Measure: Follow steps 7-9 from Protocol 1.

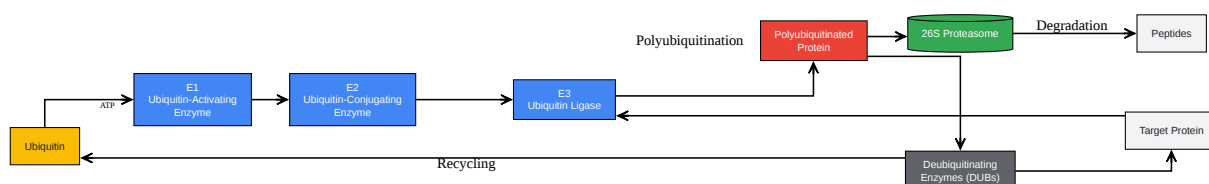
Data Presentation

Table 3: Example Data for In Vitro Proteasome Inhibition

Condition	Rate of AMC Release (RFU/min)	% Inhibition
20S Proteasome	500	0%
20S Proteasome + 1 µM MG-132	50	90%
Blank	5	N/A

Visualizations

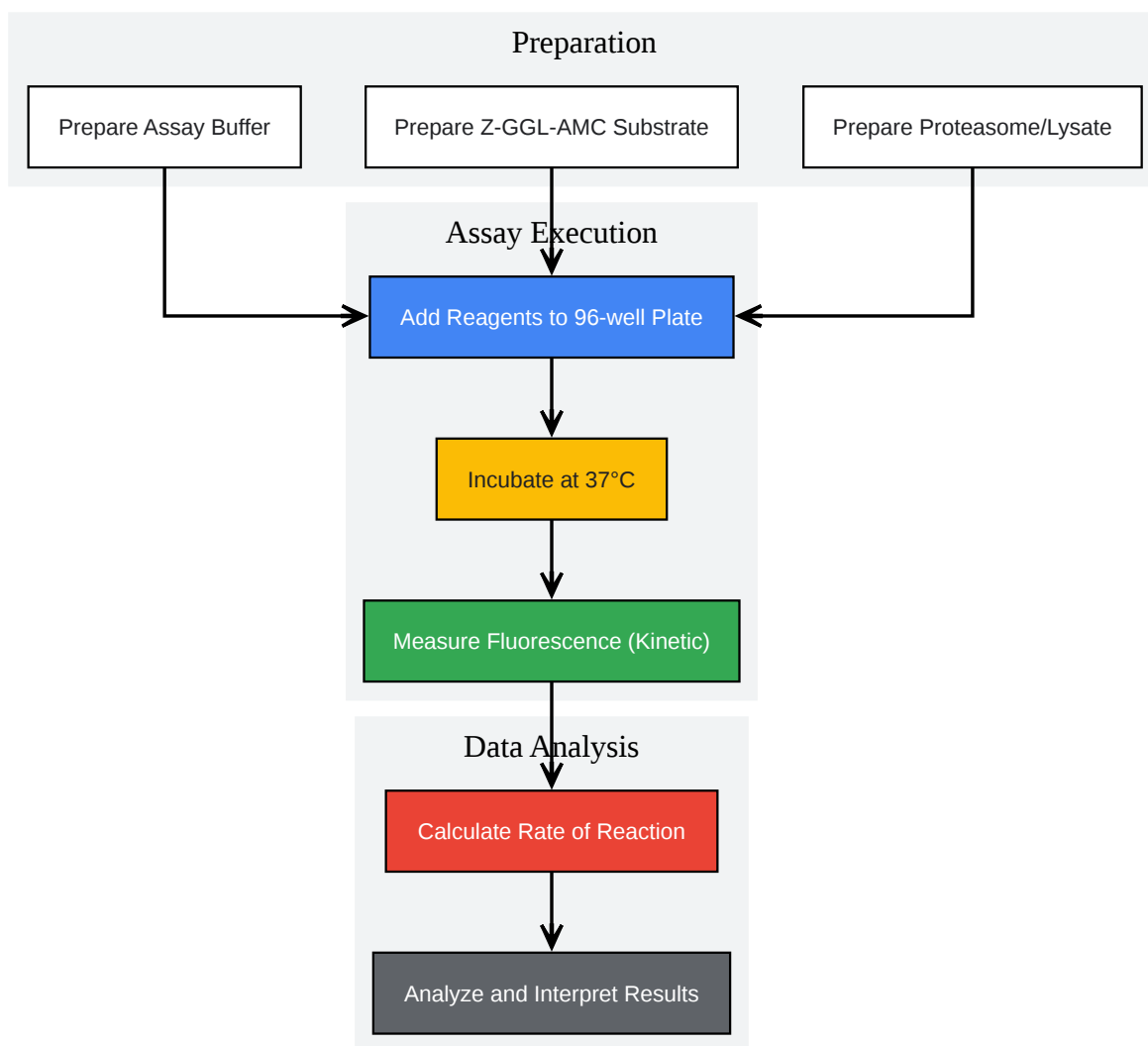
Ubiquitin-Proteasome Signaling Pathway



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Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Z-Gly-Gly-Leu-AMC Assay Experimental Workflow



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